Cas no 143-57-7 (Protoveratrine A)
Protoveratrine A structure
Product Name:Protoveratrine A
CAS番号:143-57-7
MF:C41H63NO14
メガワット:793.937234163284
CID:142138
PubChem ID:8931
Update Time:2025-04-19
Protoveratrine A 化学的及び物理的性質
名前と識別子
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
- PROTOVERATRINE A
- Pro-AMid
- protalba
- Protofecaterine a
- PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
- protoveratrin
- Puroverin
- Puroverine
- Nsc7526
- PROTOVERATRINE A (RG)
- HYTGGNIMZXFORS-MGYKWWNKSA-N
- (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
- [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
- NSC23865
- WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
- EINECS 205-602-9
- MFCD00135586
- PROTOVERATRINE A [MI]
- NSC 7526
- UNII-XP343X1HJU
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- bmse000853
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- DTXSID301009391
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
- Proveratrine A
- NSC-7526
- NSC 23865
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
- 143-57-7
- NS00008506
- NSC-23865
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- PROTOVERATRINE A [WHO-DD]
- CHEBI:8594
- Q27108102
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
- XP343X1HJU
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
- PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
- Protoveratrine A, >=80%
- CHEMBL2105769
- BRN 0077415
- (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
- 4-21-00-06845 (Beilstein Handbook Reference)
- Protoveratrine
- DA-57168
- Protoveratrine A
-
- MDL: MFCD00135586
- インチ: 1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
- InChIKey: HYTGGNIMZXFORS-MGYKWWNKSA-N
- ほほえんだ: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@](C)(CC)O)=O)O
計算された属性
- せいみつぶんしりょう: 793.42500
- どういたいしつりょう: 793.42485568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 15
- 重原子数: 56
- 回転可能化学結合数: 12
- 複雑さ: 1630
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 219Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 270-271 ºC (dec.)
- ふってん: 747.91°C (rough estimate)
- フラッシュポイント: 444.0±34.3 °C
- 屈折率: 1.6220 (estimate)
- ようかいど: Insuluble (2.9E-3 g/L) (25 ºC),
- PSA: 218.82000
- LogP: 1.54510
- ひせんこうど: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
- じょうきあつ: 0.0±6.6 mmHg at 25°C
Protoveratrine A セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1544 6
- WGKドイツ:3
- 危険カテゴリコード: 26/27/28
- セキュリティの説明: S22; S36/37/39; S45
- RTECS番号:FL5750100
-
危険物標識:
- 危険レベル:6.1(a)
- リスク用語:R26/27/28
- セキュリティ用語:6.1(a)
- 危険レベル:6.1(a)
- 包装グループ:I
- どくせい:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
- ちょぞうじょうけん:2-8°C
Protoveratrine A 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P839150-1mg |
Protoveratrine A |
143-57-7 | 1mg |
$414.00 | 2023-05-17 | ||
| TRC | P839150-5mg |
Protoveratrine A |
143-57-7 | 5mg |
$1642.00 | 2023-05-17 | ||
| TRC | P839150-10mg |
Protoveratrine A |
143-57-7 | 10mg |
$2738.00 | 2023-05-17 | ||
| PhytoLab | 89336-50mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
| PhytoLab | 89336-250mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 | |
| PhytoLab | 89336-500mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
| PhytoLab | 89336-1000mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 1000mg |
€21300 | 2023-10-25 | |
| MedChemExpress | HY-105697-1mg |
Protoveratrine A |
143-57-7 | 1mg |
¥3718 | 2024-07-20 | ||
| MedChemExpress | HY-105697-5mg |
Protoveratrine A |
143-57-7 | 5mg |
¥9289 | 2024-07-20 |
Protoveratrine A 関連文献
-
Anatoly P. Pushkarev,Tatyana V. Balashova,Andrey A. Kukinov,Maxim V. Arsenyev,Artem N. Yablonskiy,Denis I. Kryzhkov,Boris A. Andreev,Roman V. Rumyantcev,Georgy K. Fukin,Mikhail N. Bochkarev Dalton Trans. 2017 46 10408
-
2. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
-
3. Index pages
-
Suwatchai Jarussophon,Stephane Acoca,Jin-Ming Gao,Christophe Deprez,Taira Kiyota,Cristina Draghici,Enrico Purisima,Yasuo Konishi Analyst 2009 134 690
143-57-7 (Protoveratrine A) 関連製品
- 23211-84-9(Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI))
- 560-48-5(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 7-acetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 465-77-0(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 465-75-8(4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate])
- 124-97-0(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
- 11003-83-1(Germitetrine B(6CI,7CI,8CI))
- 182693-36-3(Cevane-1,3,4,7,14,15,16,20-octol, 4,9-epoxy-, 1-acetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (1α,3β,4α,7α,15α,16β)- (9CI))
- 6746-01-6(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI))
- 508-67-8(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[(2S)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate],(3b,4a,7a,15a,16b)-)
- 595-64-2(Neogermbudine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬